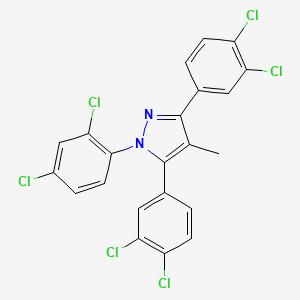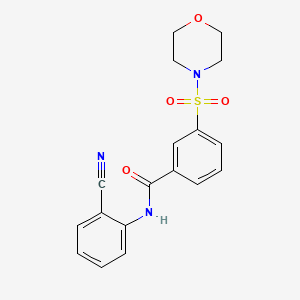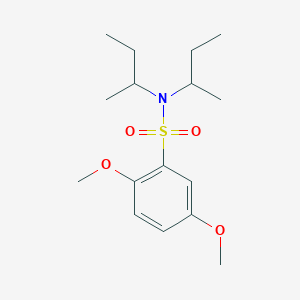![molecular formula C17H16F3N3O B4654622 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Descripción general
Descripción
1-Isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine (ITPP) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and sports. ITPP is a synthetic allosteric effector of hemoglobin that enhances oxygen release to tissues, making it a promising therapeutic agent for conditions associated with hypoxia.
Mecanismo De Acción
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine binds to hemoglobin and stabilizes the tense (T) state, which has a lower affinity for oxygen. This allosteric effect enhances oxygen release to tissues, as hemoglobin molecules are more likely to release oxygen in the presence of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase oxygen delivery to tissues, leading to improved tissue oxygenation and reduced hypoxia-related damage. It has also been shown to improve exercise endurance and performance by increasing oxygen delivery to muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine is a useful tool for studying the effects of improved tissue oxygenation in various experimental models. However, its potential toxicity and limited solubility in water can be a challenge for its use in some experiments.
Direcciones Futuras
1. Development of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine analogs with improved solubility and bioavailability.
2. Investigation of the potential use of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine in the treatment of ischemic stroke and other hypoxia-related conditions.
3. Development of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine-based therapies for sickle cell disease and other hemoglobinopathies.
4. Investigation of the potential use of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine as a performance-enhancing agent in sports.
5. Study of the effects of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine on tissue oxygenation and metabolism in various experimental models.
In conclusion, 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine is a promising small molecule with potential applications in various fields, including medicine, agriculture, and sports. Its ability to enhance oxygen delivery to tissues makes it a useful tool for studying the effects of improved tissue oxygenation in various experimental models. However, its potential toxicity and limited solubility in water can be a challenge for its use in some experiments. Further research is needed to fully explore the potential applications of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine and its analogs.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in medicine. It has been shown to improve oxygen delivery to tissues, making it a promising therapeutic agent for conditions associated with hypoxia, such as ischemic stroke, cancer, and sickle cell disease. 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has also been studied for its potential use as an enhancer of athletic performance, as it can increase oxygen delivery to muscles during exercise.
Propiedades
IUPAC Name |
pyridin-4-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-2-1-3-15(12-14)22-8-10-23(11-9-22)16(24)13-4-6-21-7-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDXPQMPMBPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4654554.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)

![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)




![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4654627.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4654637.png)